5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-Benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic pyrazolo[4,3-c]pyridine derivative characterized by a benzyl group at position 5, a phenyl group at position 2, and a 3-fluorophenyl-substituted carboxamide at position 5. The fluorine atom on the N-aryl group may enhance metabolic stability and binding specificity compared to non-halogenated analogs .
Properties
IUPAC Name |
5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2/c27-19-10-7-11-20(14-19)28-25(32)22-16-30(15-18-8-3-1-4-9-18)17-23-24(22)29-31(26(23)33)21-12-5-2-6-13-21/h1-14,16-17H,15H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFUZCBYAFQUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of substituents: The benzyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions, often involving reagents like benzyl halides, fluorobenzenes, and phenylboronic acids.
Amidation: The carboxamide group is introduced through amidation reactions using reagents like amines and carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and process optimization are commonly employed in industrial settings.
Chemical Reactions Analysis
5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo[4,3-c]pyridine carboxamides. Below is a detailed comparison with structurally related analogs from the literature:
Table 1: Structural and Molecular Comparison of Pyrazolo[4,3-c]Pyridine Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound exhibits the highest molecular weight (442.47 g/mol) due to the fluorine atom and benzyl group. The ethyl-substituted analog has the lowest molecular weight (402.4 g/mol), reflecting its simpler substituents.
Electron-Donating vs. In contrast, the 3-methoxybenzyl group in is electron-donating, which may alter metabolic pathways .
Polarity and Solubility :
- The tetrahydrofuran-containing analog includes a heterocyclic substituent, increasing polarity compared to the benzyl- and phenyl-dominated target compound. This could improve aqueous solubility but reduce membrane permeability .
Pharmacological Implications :
- Fluorine substitution is associated with improved bioavailability and resistance to oxidative metabolism, making the target compound a candidate for further pharmacokinetic studies .
Biological Activity
5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H19FN4O2 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 921515-97-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and modulate receptor activities, which can influence cellular signaling pathways. Notably, pyrazolo[4,3-c]pyridines are known for their ability to act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Biological Activity and Pharmacological Effects
-
Antitumor Activity :
- The compound exhibits notable antiproliferative effects on various cancer cell lines. Studies have reported that it induces apoptosis in glioblastoma cells by inhibiting DNA repair mechanisms, enhancing radiosensitivity .
- In vitro assays demonstrated that this compound effectively reduced cell viability in HeLa and HCT116 cells with IC50 values comparable to established chemotherapeutics .
-
Inhibition of Enzymatic Activity :
- The compound has been identified as a potent inhibitor of PARP (Poly ADP-ribose polymerase), which is involved in DNA repair processes. In cell-free assays, it inhibited PARP activity significantly at low concentrations (e.g., 84% inhibition at 3 μmol/L) compared to controls .
- Additionally, it has shown inhibitory effects on other kinases involved in cancer progression.
Case Studies
- Study on Glioblastoma :
-
Pharmacokinetic Studies :
- Research aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors indicated that modifications to the chemical structure could enhance solubility and metabolic stability. For instance, substituting certain groups on the phenyl ring improved pharmacokinetic profiles while maintaining potency against target enzymes .
Q & A
Q. Table 1: Representative Synthetic Yields
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 7-methyl-3-oxo | Ethanol, piperidine, 0–5°C | 72–85 | |
| Benzylidene derivative | Acetic acid, reflux | 68 |
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:
- Disordered residues : Use SHELXL refinement to model positional disorder (e.g., fluorophenyl groups in ) .
- Torsion angles : Compare experimental data (e.g., C–C bond lengths: 1.35–1.40 Å) with DFT-optimized geometries to validate stereochemistry .
- R-factor analysis : Ensure values < 0.06 (e.g., : R = 0.054) to confirm data reliability .
Q. Table 2: Crystallographic Parameters
| Parameter | |||
|---|---|---|---|
| R-factor | 0.054 | 0.058 | 0.060 |
| Temp (K) | 298 | 296 | 298 |
| Disorder | Yes (fluorophenyl) | No | No |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR :
- IR : Confirm carbonyl stretches (ν ~1700 cm⁻¹ for amide C=O) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₁FN₄O₂: 477.1664) .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs. Parameterize force fields for fluorophenyl moieties .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide group and target residues .
- QSAR models : Corporate Hammett constants (σ) for fluorophenyl substituents to predict electronic effects on bioactivity .
Basic: What are the key considerations for optimizing reaction yields during scale-up synthesis?
Methodological Answer:
- Solvent selection : Use DMF for solubility of aromatic intermediates (e.g., 7-methyl-3-oxo derivatives) .
- Catalyst loading : Limit triethylamine to 1.2 equivalents to minimize side reactions .
- Temperature control : Maintain 0–5°C during condensation steps to prevent decomposition .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Normalize IC₅₀ values using positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Apply ANOVA to compare variances in cytotoxicity data (e.g., p < 0.05 threshold) .
- SAR validation : Synthesize analogs (e.g., replace 3-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to ) .
- Waste disposal : Neutralize with 10% NaOH before incineration .
- Storage : Keep at -20°C under argon to prevent hydrolysis of the carboxamide group .
Advanced: How can polymorphism affect the compound’s crystallographic and pharmacological properties?
Methodological Answer:
- SC-XRD screening : Compare unit cell parameters (e.g., vs. 15) to identify polymorphs .
- DSC analysis : Measure melting points (e.g., 287–293°C in ) to detect phase transitions .
- Bioavailability studies : Use USP dissolution apparatus to compare solubility of polymorphs in simulated gastric fluid .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min .
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf ≈ 0.5 .
Advanced: How to design a kinetic study for the compound’s metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
